3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione
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Overview
Description
3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of pyrrolo[3,2-b]pyrroles, which are characterized by their conjugated systems and potential for electronic applications.
Preparation Methods
The synthesis of 3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrrole ring structure . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding diketone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic aromatic substitution reagents.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism by which 3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione exerts its effects involves its interaction with specific molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione include other pyrrolo[3,2-b]pyrrole derivatives, such as:
- 1,4-Diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole
- 3,6-Bis(4-chlorophenyl)-2-octyl-pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and physical properties. The uniqueness of this compound lies in its specific substituents, which impart distinct electronic and steric properties.
Properties
CAS No. |
918413-50-0 |
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Molecular Formula |
C30H32N2O2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
3,6-dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5-dione |
InChI |
InChI=1S/C30H32N2O2/c33-29-25(21-13-5-1-6-14-21)27-28(32(29)24-19-11-4-12-20-24)26(22-15-7-2-8-16-22)30(34)31(27)23-17-9-3-10-18-23/h3-4,9-12,17-22H,1-2,5-8,13-16H2 |
InChI Key |
NUMLRZPSKPSPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C3C(=C(C(=O)N3C4=CC=CC=C4)C5CCCCC5)N(C2=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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